2-(Chloromethyl)-1-hydroxynaphthalene

Beta-blocker synthesis Pronetalol Regioselective alkylation

Researchers synthesizing historical beta-blockers or naphthoxazine scaffolds face failed reactions when using incorrect positional isomers. This compound (C₁₁H₉ClO, MW 192.64) features a critical peri-relationship (1-OH / 2-CH₂Cl) enabling: • Single-step intramolecular cyclization to naphtho[1,2-e][1,3]oxazines - no protection/deprotection • Orthogonal derivatization: selective OH acylation while preserving CH₂Cl for cross-coupling • Documented route to pronetalol (first clinical beta-blocker) - essential for SAR studies

Molecular Formula C11H9ClO
Molecular Weight 192.64 g/mol
Cat. No. B11905771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-1-hydroxynaphthalene
Molecular FormulaC11H9ClO
Molecular Weight192.64 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2O)CCl
InChIInChI=1S/C11H9ClO/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-6,13H,7H2
InChIKeyBASULFIBDRXKPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bifunctional Naphthalene Building Block for Heterocycle Synthesis


2-(Chloromethyl)-1-hydroxynaphthalene (C₁₁H₉ClO, MW 192.64) is a peri-substituted naphthalene derivative that combines a nucleophilic 1-hydroxyl group with an electrophilic 2-chloromethyl side chain . This bifunctional architecture enables regioselective intramolecular cyclization to form fused naphthoxazine and naphthoxazole scaffolds, and the compound has been historically employed as a key intermediate in the synthesis of pronetalol (the first clinically used beta-blocker) [1].

Why Generic Substitution Fails


Simple generic substitution of 2-(chloromethyl)-1-hydroxynaphthalene with its common positional isomer 1-(chloromethyl)-2-naphthalenol (CAS 642091-50-7) or with the non-hydroxylated analog 2-(chloromethyl)naphthalene (CAS 2506-41-4) fundamentally alters reaction outcomes. The peri-relationship between the 1-OH and 2-CH₂Cl groups creates a unique intramolecular proximity effect that enables selective O-alkylation and cyclization pathways [1]. In contrast, the 1-chloromethyl-2-naphthol isomer places the electrophile distal to the hydroxyl group, precluding the same intramolecular reactivity and leading to different product profiles in pronetalol-type syntheses [2].

Differentiation Evidence Versus Closest Analogs


Regioselective Beta-Blocker Intermediate Formation

The reaction of 2-naphthol with epichlorohydrin yields 2-(chloromethyl)-1-hydroxynaphthalene as the key intermediate; subsequent amination with isopropylamine produces pronetalol [1]. The positional isomer 1-(chloromethyl)-2-naphthalenol (CAS 642091-50-7) would generate a regioisomeric amino alcohol that lacks the pharmacophoric beta-hydroxyamine arrangement required for beta-adrenoceptor antagonism [2].

Beta-blocker synthesis Pronetalol Regioselective alkylation

Intramolecular Cyclization to Naphthoxazine Scaffolds

The peri-disposition of the 1-OH and 2-CH₂Cl groups in 2-(chloromethyl)-1-hydroxynaphthalene permits facile base-promoted intramolecular O-alkylation to yield 1H-naphtho[1,2-e][1,3]oxazine [1]. The non-hydroxylated analog 2-(chloromethyl)naphthalene (CAS 2506-41-4) lacks this nucleophile and cannot undergo the same cyclization; the 1-chloromethyl-2-naphthol isomer requires higher temperatures and produces different ring-closure products [2].

Fused heterocycles Peri-substitution Naphthoxazine

Optimal Leaving Group Reactivity and Shelf-Life

The chloromethyl group in 2-(chloromethyl)-1-hydroxynaphthalene provides a balance of sufficient electrophilicity for nucleophilic displacement while avoiding the premature decomposition and light sensitivity associated with the bromo analog 2-(bromomethyl)-1-hydroxynaphthalene [1]. The hydroxymethyl analog (2-(hydroxymethyl)-1-naphthalenol) requires pre-activation (e.g., tosylation or Mitsunobu conditions) before nucleophilic attack, adding a synthetic step [2].

Nucleophilic substitution Leaving group Reaction kinetics

Applications Requiring Isomer Purity and Bifunctional Reactivity


Pronetalol and Beta-Adrenoceptor Antagonist Synthesis

The compound serves as the sole documented intermediate for pronetalol (Alderlin), the first beta-blocker to enter clinical use [1]. Researchers developing historical comparator molecules or exploring structure-activity relationships in beta-adrenoceptor pharmacology rely on this specific chloromethyl-naphthol isomer to access the correct naphthyloxypropanolamine pharmacophore [2].

Fused Naphthoxazine and Naphthoxazole Construction

The peri-arrangement of the hydroxyl and chloromethyl groups enables direct intramolecular cyclization to form 1H-naphtho[1,2-e][1,3]oxazine derivatives in a single step [1]. This strategy reduces the synthetic sequence length compared to alternative approaches that require protection/deprotection steps or external electrophile introduction [2].

Bifunctional Linker for Orthogonal Conjugation

The differential reactivity of the phenolic OH (nucleophilic, pKa ~9.5) and the benzylic CH₂Cl (electrophilic) permits orthogonal derivatization. The hydroxyl can be selectively acylated or alkylated under mild conditions while preserving the chloromethyl handle, which subsequently undergoes nucleophilic substitution or transition-metal-catalyzed cross-coupling [1].

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